molecular formula C13H13F B14214093 2-(3-Fluoropropyl)naphthalene CAS No. 561009-56-1

2-(3-Fluoropropyl)naphthalene

Cat. No.: B14214093
CAS No.: 561009-56-1
M. Wt: 188.24 g/mol
InChI Key: UXHNVNFRIUEEDM-UHFFFAOYSA-N
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Description

2-(3-Fluoropropyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring substituted with a 3-fluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropropyl)naphthalene can be achieved through several methods. One common approach involves the reaction of naphthalene with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropropyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the fluoropropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

2-(3-Fluoropropyl)naphthalene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropropyl)naphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, leading to changes in their activity. The fluoropropyl group can enhance the compound’s binding affinity and selectivity towards certain targets, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoropropoxy)naphthalene
  • 3-(2-Naphthyloxy)propyl fluoride
  • 3-Fluoropropyl 2-naphthyl ether

Uniqueness

2-(3-Fluoropropyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom in the propyl chain can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

561009-56-1

Molecular Formula

C13H13F

Molecular Weight

188.24 g/mol

IUPAC Name

2-(3-fluoropropyl)naphthalene

InChI

InChI=1S/C13H13F/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9H2

InChI Key

UXHNVNFRIUEEDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCF

Origin of Product

United States

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